[2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine
Overview
Description
“[2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine” is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Synthesis Analysis
The synthesis of pyrazole derivatives involves a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate . The structures of the synthesized compounds are verified using elemental microanalysis, FTIR, and 1H NMR techniques .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions . The 1H NMR spectrum of a related compound shows multiple peaks, indicating the presence of various types of hydrogen atoms in the molecule .
Chemical Reactions Analysis
Pyrazole derivatives have been evaluated for their in vitro antileishmanial and in vivo antimalarial activities . The result revealed that some compounds displayed superior antipromastigote activity .
Physical and Chemical Properties Analysis
The physical properties of a related compound, a light yellow solid, were reported with a yield of 80% and a melting point of 93–96°C . The 1H NMR spectrum of the compound in DMSO-d6 shows multiple peaks, indicating the presence of various types of hydrogen atoms in the molecule .
Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Derivatives
[2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine and its derivatives have been synthesized for biological activity studies. For instance, certain pyrazole derivatives demonstrated significant antibacterial activities against a range of bacterial strains (Rai et al., 2009).
Synthesis of Amine-Treated Polymers
Radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels were modified with various amine compounds, including aromatic amines like this compound, to improve their swelling characteristics and thermal stability, hinting at potential medical applications due to their improved antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
Reductive Amination
The compound has been used in the reductive amination of aldehydes and ketones, showcasing its role in the synthesis of secondary amines, vital intermediates in pharmaceuticals, dyes, and fine chemicals (Bawa, Ahmad, & Kumar, 2009).
Antimicrobial and Antifungal Activities
Compounds containing the methoxy group, like this compound, have been synthesized and shown to exhibit high antimicrobial activity, making them promising candidates for medical applications (Kumar et al., 2012).
Molecular Docking and Quantum Chemical Calculations
The structure and spectroscopic data of the compound have been analyzed through DFT calculations, with biological effects predicted based on molecular docking results, highlighting its potential in bioactive molecule development (Viji et al., 2020).
Potential in Polymer Science and Material Engineering
- Modification of Hydrogels: Modification of hydrogels through condensation with this compound and similar compounds enhances the material's properties, such as swelling behavior and thermal stability, indicating its potential in developing advanced materials for various applications (Aly & El-Mohdy, 2015).
Exploratory Studies in Chemistry
Reductive Amination and Synthesis of Amines
The use of this compound in the synthesis of secondary amines via reductive amination underlines its importance in the synthesis of biologically active molecules and intermediates for pharmaceuticals (Bawa, Ahmad, & Kumar, 2009).
Molecular Docking for Predicting Biological Activity
The compound's structure and properties have been analyzed via quantum chemical calculations, and its potential biological effects have been predicted through molecular docking, suggesting its utility in drug design and other biological applications (Viji et al., 2020).
Mechanism of Action
Target of Action
It’s known that 5-amino-pyrazoles, a class to which this compound belongs, are versatile synthetic building blocks in the synthesis of remarkable organic molecules with diverse functionalities . These compounds have been used in the construction of diverse heterocyclic or fused heterocyclic scaffolds .
Mode of Action
5-amino-pyrazoles have been shown to undergo reactions with α, β -unsaturated compounds, providing access to fluorescent pyrazolo[1,5-a]pyrimidines . This suggests that [2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine might interact with its targets through similar mechanisms, leading to changes in the cellular environment.
Biochemical Pathways
Given the broad range of biological activities associated with 5-amino-pyrazoles , it’s plausible that this compound could affect multiple pathways, leading to downstream effects on cellular processes.
Result of Action
Related compounds, such as 5-amino-pyrazoles, have been highlighted for their diverse applications, especially in the field of pharmaceutics and medicinal chemistry . This suggests that this compound might have similar effects.
Future Directions
Pyrazole derivatives have shown potential in the development of new drugs due to their broad range of chemical and biological properties . They have been found to be cytotoxic on several human cell lines , and several drugs that contain pyrazoles in their structure have been approved for the treatment of different types of cancer . These studies suggest that pyrazole derivatives, including “[2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine”, could have promising future applications in drug discovery .
Biochemical Analysis
Biochemical Properties
[2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism . The compound’s structure allows it to form hydrogen bonds and other non-covalent interactions with active sites of enzymes, influencing their activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, potentially modulating their function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, including those involved in apoptosis and cell proliferation . The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound affects cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity . The compound’s structure allows it to form hydrogen bonds and other non-covalent interactions with biomolecules, stabilizing or destabilizing their conformations. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by various factors, including temperature and pH . Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on cellular function and metabolism . At high doses, this compound can exhibit toxic or adverse effects, including cell death and organ damage . These dosage-dependent effects are important for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound’s structure allows it to interact with specific transporters, facilitating its uptake and distribution within cells . Additionally, this compound can accumulate in certain tissues, influencing its localization and activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications
Properties
IUPAC Name |
2-methoxy-5-(1H-pyrazol-5-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-14-10-3-2-7(6-8(10)11)9-4-5-12-13-9/h2-6H,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMLCTZHKKULHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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